molecular formula C6H3ClFNO3 B1583476 2-Chloro-4-fluoro-5-nitrophenol CAS No. 84478-75-1

2-Chloro-4-fluoro-5-nitrophenol

Cat. No. B1583476
Key on ui cas rn: 84478-75-1
M. Wt: 191.54 g/mol
InChI Key: NAWVMCKMQMJQMF-UHFFFAOYSA-N
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Patent
US05136868

Procedure details

A solution of 12.84 g (0.195 mole) of potassium hydroxide in 200 mL of water was added to a vigorously stirred solution of 34.0 g (0.097 mole) of 2-chloro-4-fluoro-5-nitrophenyl 4-methyl-3-nitrophenylsulfonate in 190 mL of p-dioxane. The resultant mixture was stirred at room temperature for approximately 18 hours. The reaction mixture was filtered and the filtrate acidified with concentrated hydrochloric acid. The acidic solution was extracted with diethyl ether. The ether extract was dried over anhydrous sodium sulfate, filtered, and the solvent evaporated under reduced pressure to leave a solid. The solid was washed with petroleum ether to yield 15.07 g of 2-chloro-4-fluoro-5-nitrophenol.
Quantity
12.84 g
Type
reactant
Reaction Step One
Name
2-chloro-4-fluoro-5-nitrophenyl 4-methyl-3-nitrophenylsulfonate
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].CC1C=CC(S([O:13][C:14]2[CH:19]=[C:18]([N+:20]([O-:22])=[O:21])[C:17]([F:23])=[CH:16][C:15]=2[Cl:24])(=O)=O)=CC=1[N+]([O-])=O>O.O1CCOCC1>[Cl:24][C:15]1[CH:16]=[C:17]([F:23])[C:18]([N+:20]([O-:22])=[O:21])=[CH:19][C:14]=1[OH:13] |f:0.1|

Inputs

Step One
Name
Quantity
12.84 g
Type
reactant
Smiles
[OH-].[K+]
Name
2-chloro-4-fluoro-5-nitrophenyl 4-methyl-3-nitrophenylsulfonate
Quantity
34 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)S(=O)(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
190 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
The acidic solution was extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a solid
WASH
Type
WASH
Details
The solid was washed with petroleum ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)F)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 15.07 g
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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